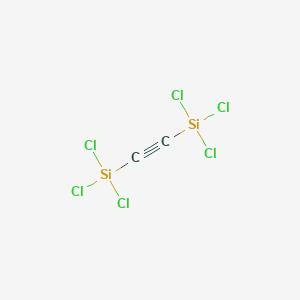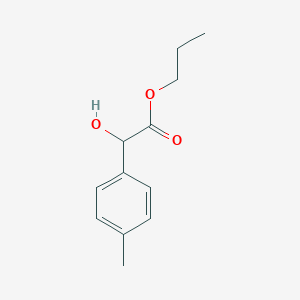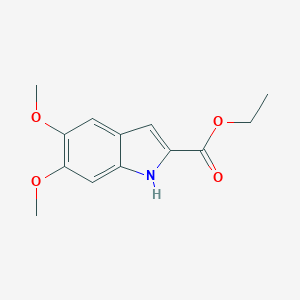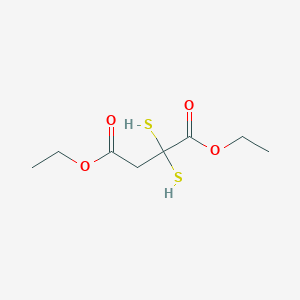
Diethyl dimercaptosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl dimercaptosuccinate (DMSA) is a chelating agent that has been extensively used in scientific research for its ability to bind to heavy metals and remove them from the body. DMSA is a derivative of succinic acid and contains two sulfhydryl groups that enable it to form stable complexes with heavy metals such as lead, mercury, and cadmium.
Wirkmechanismus
Diethyl dimercaptosuccinate acts as a chelating agent by binding to heavy metals in the body and forming stable complexes that are excreted in the urine. Diethyl dimercaptosuccinate has a higher affinity for lead than for calcium, which allows it to selectively remove lead from the body without depleting essential minerals. Diethyl dimercaptosuccinate also has antioxidant properties that may contribute to its protective effects against heavy metal toxicity.
Biochemische Und Physiologische Effekte
Diethyl dimercaptosuccinate has been shown to increase the excretion of heavy metals such as lead, mercury, and cadmium in the urine. Diethyl dimercaptosuccinate has also been shown to reduce oxidative stress and inflammation associated with heavy metal toxicity. Diethyl dimercaptosuccinate has been found to have a low toxicity profile and is generally well-tolerated in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl dimercaptosuccinate is a reliable and effective chelating agent that can be used to study the effects of heavy metal toxicity on the body. Diethyl dimercaptosuccinate is relatively easy to administer and has a low toxicity profile. However, Diethyl dimercaptosuccinate may not be effective in removing all heavy metals from the body, and its use may be limited by the availability of heavy metal testing methods.
Zukünftige Richtungen
Future research on Diethyl dimercaptosuccinate may focus on developing more sensitive and specific methods for detecting heavy metal toxicity in the body. There may also be opportunities to explore the use of Diethyl dimercaptosuccinate in combination with other chelating agents or antioxidants to enhance its efficacy in removing heavy metals and reducing oxidative stress. Additionally, further research may be needed to evaluate the long-term effects of Diethyl dimercaptosuccinate treatment on overall health and well-being.
Synthesemethoden
Diethyl dimercaptosuccinate can be synthesized by reacting diethyl malonate with thionyl chloride to form diethyl malonyl dichloride, which is then reacted with sodium sulfide to form Diethyl dimercaptosuccinate. The purity of Diethyl dimercaptosuccinate can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Diethyl dimercaptosuccinate has been used in scientific research to study the effects of heavy metal toxicity on the body and to evaluate the efficacy of chelation therapy in removing heavy metals from the body. Diethyl dimercaptosuccinate has been shown to be effective in reducing blood lead levels in children with lead poisoning and in workers exposed to lead in their occupation. Diethyl dimercaptosuccinate has also been used to treat mercury toxicity in individuals exposed to mercury through dental amalgams or fish consumption.
Eigenschaften
CAS-Nummer |
17660-58-1 |
|---|---|
Produktname |
Diethyl dimercaptosuccinate |
Molekularformel |
C8H14O4S2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
diethyl 2,2-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C8H14O4S2/c1-3-11-6(9)5-8(13,14)7(10)12-4-2/h13-14H,3-5H2,1-2H3 |
InChI-Schlüssel |
JZBUAOFTPQFECC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C(=O)OCC)(S)S |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)(S)S |
Andere CAS-Nummern |
17660-58-1 |
Synonyme |
DEDMS diethyl dimercaptosuccinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



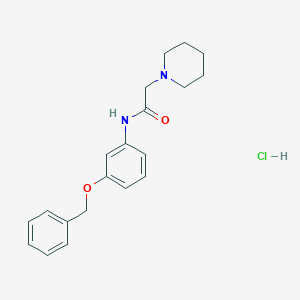
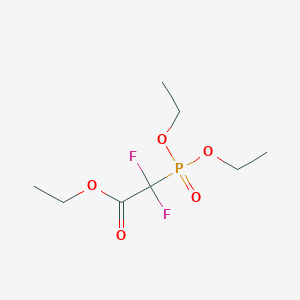
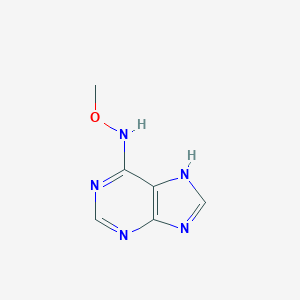
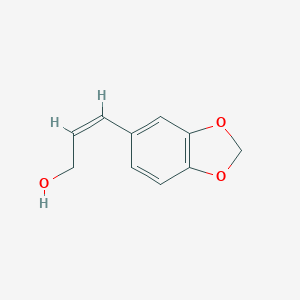
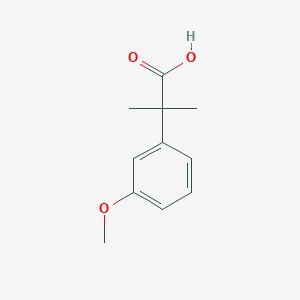
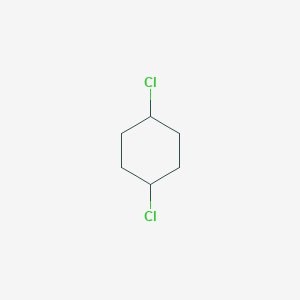
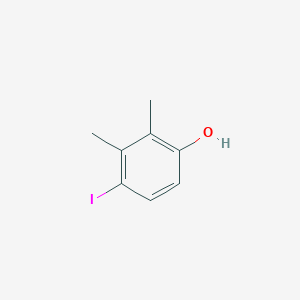
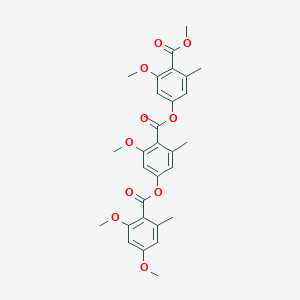
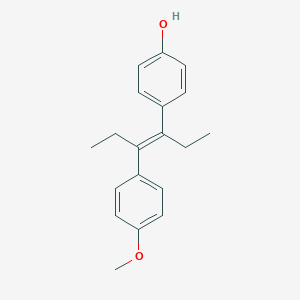
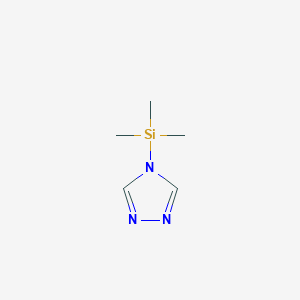
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
